molecular formula C6H4FI B1293370 1-Fluoro-4-iodobenzene CAS No. 352-34-1

1-Fluoro-4-iodobenzene

Cat. No. B1293370
M. Wt: 222 g/mol
InChI Key: KGNQDBQYEBMPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198311B2

Procedure details

Commercially available 5-aminoindazole (15 g, 113 mmol) was dissolved in 100 mL dry dioxane in a stainless steel pressure bottle followed by the addition of trans-1,2-diaminocyclohexane (6.4 g, 56 mmol), CuI (2.1 g, 11.3 mmol), K3PO4 (43 g, 203 mmol), and 1-fluoro-4-iodobenzene (27.5 g, 11.3 mmol). The reactor was sealed and heated at 120 C for 72 h under a blanket of N2. The reaction was filtered through a large SiO2 plug on a fitted funnel using EtOAc until the eluent ran clear (˜1 L). The solution was concentrated in vacuo and the dark brown solid was taken up in hot EtOAc (˜150 mL) and hexane was added to induce precipitation. The dark black solid was filtered and dried under vacuum to give 28 g (73%) of pure N1-(4-fluorophenyl)-5-aminoindazole. MS found: (M+H)+=228.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.N[C@@H]1CCCC[C@H]1N.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[F:27][C:28]1[CH:33]=[CH:32][C:31](I)=[CH:30][CH:29]=1.N#N>O1CCOCC1.[Cu]I>[F:27][C:28]1[CH:33]=[CH:32][C:31]([N:7]2[C:8]3[C:4](=[CH:3][C:2]([NH2:1])=[CH:10][CH:9]=3)[CH:5]=[N:6]2)=[CH:30][CH:29]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C=C2C=NNC2=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
K3PO4
Quantity
43 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
27.5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
CuI
Quantity
2.1 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was sealed
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a large SiO2 plug on a fitted funnel
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
hexane was added
CUSTOM
Type
CUSTOM
Details
precipitation
FILTRATION
Type
FILTRATION
Details
The dark black solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 1090.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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